N-ethyl-6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Description
This compound features a pyrrolo[2,3-c]pyridine core substituted with a dioxaborolane ring at position 4, a methyl group at position 6, and an N-ethyl carboxamide at position 2. The dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is notable for its utility in Suzuki-Miyaura cross-coupling reactions, enabling further functionalization of the scaffold .
Properties
IUPAC Name |
N-ethyl-6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BN3O4/c1-7-19-14(22)12-8-10-11(9-21(6)15(23)13(10)20-12)18-24-16(2,3)17(4,5)25-18/h8-9,20H,7H2,1-6H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDUISJGSRZIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C3=C2C=C(N3)C(=O)NCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (CAS: 1628864-80-1) is a synthetic compound that belongs to the class of pyrrolo[2,3-c]pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.21 g/mol. The presence of a boronate ester group is significant as it can form reversible covalent bonds with diols and other nucleophiles, enhancing its potential as an enzyme inhibitor.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.21 g/mol |
| CAS Number | 1628864-80-1 |
| Purity | 97% |
The biological activity of N-ethyl-6-methyl-7-oxo-pyrrolo[2,3-c]pyridine derivatives is primarily attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. The boronate group allows for selective interactions with target enzymes, potentially leading to significant therapeutic effects.
Inhibition Studies
Recent studies have explored the inhibitory effects of this compound on various enzymes. For example:
-
Anaplastic Lymphoma Kinase (ALK) : A class of small-molecule inhibitors has been identified that includes derivatives similar to N-ethyl-6-methyl-7-oxo-pyrrolo[2,3-c]pyridine. These compounds exhibit varying degrees of potency against ALK enzymatic activity.
The derivative with the most potent activity (IC50 = 21.3 nM) demonstrates the potential for this class of compounds in targeting ALK-related pathways in cancer therapy .
Compound IC50 (nM) in ALK Inhibition 7a >50,000 7b 2503 ± 545 7c 28.6 ± 12.6 7d 21.3 ± 7.4 - Anticancer Activity : The compound's structure suggests it may interfere with cellular signaling pathways that are crucial for tumor growth and metastasis. Preliminary data indicate that it could modulate enzyme activity associated with cancer cell proliferation.
Additional Research Findings
In vitro studies have shown that compounds structurally related to N-ethyl-6-methyl-7-oxo-pyrrolo[2,3-c]pyridine can exhibit significant cytotoxicity against various cancer cell lines. For instance:
-
Cell Growth Inhibition : The IC50 values for cell growth inhibition in specific cancer cell lines are critical for assessing therapeutic potential.
Compound IC50 (nM) in Cell Growth Inhibition 7d 514.6 8a 29.5 8b 36.8
These findings suggest that modifications to the core structure can significantly enhance biological activity .
Comparison with Similar Compounds
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1628864-26-5)
Key Differences :
- Position 2 : Ethyl carboxylate (ester) vs. N-ethyl carboxamide in the target compound.
- Position 1 : Tosyl (p-toluenesulfonyl) group vs. hydrogen in the target compound.
Implications : - The tosyl group introduces a bulky sulfonate moiety, which could sterically hinder cross-coupling reactions involving the dioxaborolane .
- Molecular weight: 500.18 vs. ~480–490 (estimated for the target compound, assuming removal of tosyl and ester-to-amide substitution).
| Parameter | Target Compound | Ethyl Carboxylate Analogue |
|---|---|---|
| Position 2 Substituent | N-ethyl carboxamide | Ethyl carboxylate |
| Position 1 Substituent | H | Tosyl |
| Molecular Weight | ~480–490 (estimated) | 500.18 |
| Reactivity | Cross-coupling-ready | Potential steric hindrance |
NB480 (N-(4-((2-Aminophenyl)carbamoyl)phenyl)-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxamide)
Key Differences :
- Position 4 : Lacks the dioxaborolane group; instead, it has a carboxamide-linked phenyl ring.
- Position 2 : Carboxamide linked to an aromatic amine vs. N-ethyl carboxamide in the target compound.
Implications : - The absence of a dioxaborolane group in NB480 limits its utility in cross-coupling reactions, making it a final therapeutic agent (a BET/HDAC inhibitor) rather than a synthetic intermediate .
- The aromatic amine in NB480 may enhance DNA-binding or protein-targeting capabilities, unlike the ethyl group in the target compound.
| Parameter | Target Compound | NB480 |
|---|---|---|
| Position 4 Substituent | Dioxaborolane | Phenylcarboxamide |
| Position 2 Substituent | N-ethyl carboxamide | Aromatic carboxamide |
| Primary Application | Synthetic intermediate | Therapeutic agent (BET/HDAC inhibition) |
Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compounds 1l and 2d)
Key Differences :
- Core Structure : Pyrrolo[2,3-c]pyridine (target) vs. tetrahydroimidazo[1,2-a]pyridine (1l, 2d).
- Substituents: Nitrophenyl, cyano, and ester groups (1l, 2d) vs. dioxaborolane and carboxamide (target). Implications:
- Nitro and cyano groups in 1l/2d may confer electron-withdrawing effects, whereas the dioxaborolane in the target compound enables functionalization .
| Parameter | Target Compound | Compound 1l/2d |
|---|---|---|
| Core Structure | Pyrrolo[2,3-c]pyridine | Imidazo[1,2-a]pyridine |
| Key Substituents | Dioxaborolane, carboxamide | Nitrophenyl, cyano, ester |
| Functionalization Potential | High (via Suzuki coupling) | Limited |
Pyrrolo[1,2-b]pyridazine Derivatives (EP 4 374 877 A2)
Key Differences :
- Core Structure : Pyrrolo[2,3-c]pyridine (target) vs. pyrrolo[1,2-b]pyridazine (EP patent compounds).
- Substituents: Trifluoromethyl, morpholine-ethoxy, and pyridine/cyanopyrimidine groups (EP compounds) vs. dioxaborolane (target). Implications:
- The trifluoromethyl group enhances lipophilicity, whereas the dioxaborolane in the target compound improves synthetic versatility .
| Parameter | Target Compound | EP Compounds |
|---|---|---|
| Core Structure | Pyrrolo[2,3-c]pyridine | Pyrrolo[1,2-b]pyridazine |
| Key Substituents | Dioxaborolane | Trifluoromethyl, morpholine |
| Synthetic Utility | Cross-coupling-ready | Final therapeutic agents |
Q & A
Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?
- Methodological Answer : Combine 1H/13C NMR to map proton and carbon environments, focusing on the pyrrolopyridine core (δ 7–8 ppm for aromatic protons) and the dioxaborolane moiety (δ 1–1.5 ppm for methyl groups). HRMS validates molecular weight (±3 ppm accuracy), while IR confirms key functional groups (e.g., B-O stretches at ~1350–1400 cm⁻¹). Cross-reference with synthetic intermediates (e.g., ethyl boronate esters in ) to track structural deviations .
Q. What synthetic strategies are effective for introducing the dioxaborolane group into the pyrrolopyridine scaffold?
- Methodological Answer : Use Suzuki-Miyaura coupling with a pre-functionalized boronic ester (e.g., pinacol boronate) at the 4-position of the pyrrolopyridine core. Optimize reaction conditions (Pd catalysts, base selection) using inert atmosphere and anhydrous solvents. Monitor intermediates via TLC/HPLC () and purify via column chromatography with silica gel or reverse-phase systems .
Q. How can reaction yields be improved during the final carboxamide formation?
- Methodological Answer : Employ coupling reagents like HATU or EDCI with DMF as solvent for amide bond formation. Use a 1.2–1.5 molar excess of the amine component (e.g., ethylamine derivatives) to drive the reaction. Optimize temperature (25–50°C) and monitor via LC-MS to minimize side products (e.g., hydrolysis of the dioxaborolane group) .
Advanced Research Questions
Q. What computational tools can predict the reactivity of the dioxaborolane group in cross-coupling reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and assess boron’s electrophilicity. Use software like Gaussian or ORCA to calculate activation energies for Suzuki-Miyaura steps. Validate predictions with experimental kinetic data (e.g., reaction rates under varying Pd/ligand systems) ( ). Integrate machine learning (e.g., ICReDD’s reaction path search) to narrow optimal conditions .
Q. How do steric and electronic effects of the ethyl and methyl substituents influence biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., replacing ethyl with propyl). Assess bioactivity (e.g., kinase inhibition) via in vitro assays. Use molecular docking (AutoDock Vina) to simulate binding interactions with target proteins, correlating steric bulk/electron-withdrawing effects with affinity .
Q. What strategies mitigate instability of the dioxaborolane moiety under aqueous conditions?
- Methodological Answer : Introduce protecting groups (e.g., trityl) on the boron center during synthesis. Test stability via accelerated degradation studies (pH 2–9 buffers, 37°C) with HPLC-UV quantification. Alternatively, replace the dioxaborolane with a more hydrolytically stable boronic acid pinacol ester derivative () .
Q. How can reaction scalability be achieved without compromising enantiomeric purity?
- Methodological Answer : Use continuous flow reactors with immobilized chiral catalysts (e.g., Pd-BINAP complexes) to enhance stereocontrol. Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents . Optimize parameters (residence time, pressure) using process simulation software (Aspen Plus) ( ) .
Data Contradictions and Resolution
Q. Conflicting NMR data for similar pyrrolopyridine derivatives: How to resolve ambiguities?
- Methodological Answer : Compare 2D NMR (COSY, HSQC) to assign overlapping signals. For example, in , the 7-oxo group’s carbonyl carbon (δ ~165 ppm) may shift due to boronate conjugation. Cross-validate with X-ray crystallography (if crystals are obtainable) or computational NMR prediction tools (e.g., ACD/Labs) .
Q. Discrepancies in synthetic yields across studies: What factors are critical?
- Methodological Answer : Analyze purity of starting materials (e.g., boronic ester hydrolysis in ) and oxygen/moisture sensitivity. Use in situ FTIR to monitor reaction progress and identify quenching steps. Reproduce protocols with strict inert conditions (glovebox) and compare with literature ( vs. 10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
